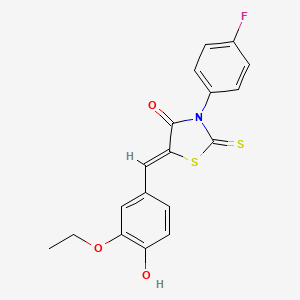
Benzene, (4,4-diethoxy-2-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (4,4-diethoxy-2-butynyl)- is an organic compound with the molecular formula C14H18O2 It is a derivative of benzene, where the benzene ring is substituted with a 4,4-diethoxy-2-butynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (4,4-diethoxy-2-butynyl)- typically involves the alkylation of benzene with a suitable diethoxy-2-butynyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of Benzene, (4,4-diethoxy-2-butynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (4,4-diethoxy-2-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, (4,4-diethoxy-2-butynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, (4,4-diethoxy-2-butynyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, where nucleophiles add to the electron-deficient sites on the molecule.
Comparación Con Compuestos Similares
Benzene, (4,4-diethoxy-2-butynyl)- can be compared with other similar compounds such as:
Benzene, 1,4-diethoxy-: Similar in structure but lacks the butynyl group, leading to different reactivity and applications.
Benzene, [(4,4-diethoxy-2-butynyl)seleno]-:
Propiedades
Número CAS |
825622-09-1 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
4,4-diethoxybut-2-ynylbenzene |
InChI |
InChI=1S/C14H18O2/c1-3-15-14(16-4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,11H2,1-2H3 |
Clave InChI |
JFBJHKJYCSVISX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C#CCC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12126462.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide](/img/structure/B12126472.png)

![2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(3-methylphenyl)amino]-](/img/structure/B12126479.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12126482.png)
![2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12126489.png)
![2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12126494.png)
![2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12126495.png)
![2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126497.png)
![5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine](/img/structure/B12126503.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126511.png)
![3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol](/img/structure/B12126526.png)
